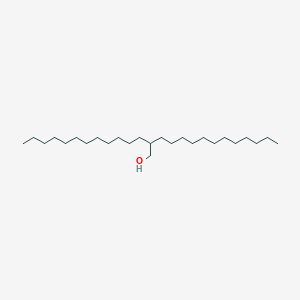

![molecular formula C16H22N5+ B041406 trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium CAS No. 1030849-63-8](/img/structure/B41406.png)

trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

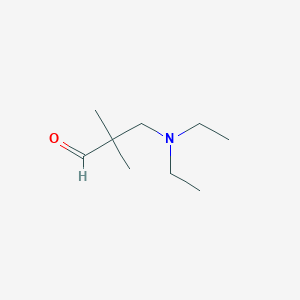

The synthesis of complex triazolylmethyl-indole derivatives involves multi-step organic reactions, typically starting from indole or triazole precursors. The use of trimethylsilyl (TMS) protected intermediates, such as trimethylsilyl azide, is common in reactions aiming to introduce the triazolyl group into the indole framework. This approach allows for the selective functionalization of the indole core, with subsequent steps possibly involving nucleophilic displacement, cycloaddition, or cross-coupling reactions to introduce the ethylazanium moiety.

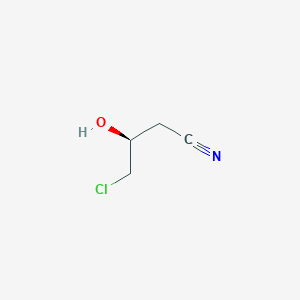

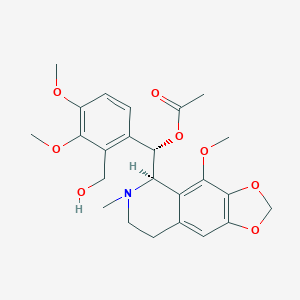

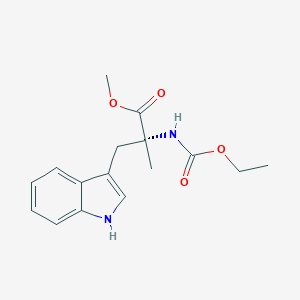

Molecular Structure Analysis

Molecular structure analysis of triazolylmethyl-indole derivatives, including X-ray crystallography, reveals that these compounds often exhibit significant conformational flexibility due to their heterocyclic components. The indole and triazole rings can adopt various spatial arrangements, influencing the overall molecular geometry and potential intermolecular interactions. The presence of the trimethylazanium group further affects the molecule's electronic distribution, potentially stabilizing certain conformations.

Chemical Reactions and Properties

Chemical reactions involving triazolylmethyl-indole derivatives are diverse, reflecting the reactivity of both the indole and triazole moieties. These compounds can participate in further cycloaddition reactions, serve as nucleophiles or electrophiles in substitution reactions, and undergo oxidation or reduction processes. The trimethylazanium group may facilitate the formation of ionic bonds or participate in phase transfer catalysis, expanding the compound's utility in synthetic chemistry.

Physical Properties Analysis

The physical properties of triazolylmethyl-indole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. The presence of heteroatoms and the ionic nature of the trimethylazanium group can enhance solubility in polar solvents, while the rigid backbone of the indole and triazole rings may increase melting and boiling points. These properties are crucial for determining the compound's suitability for specific applications, including material science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of triazolylmethyl-indole derivatives, including acidity, basicity, and reactivity towards various reagents, are dictated by the functional groups present. The triazole ring contributes to the compound's acidity, capable of engaging in hydrogen bonding and coordination with metal ions. The indole moiety, known for its electron-rich nature, allows for electrophilic substitutions. The trimethylazanium group's ionic character affects the compound's overall polarity and reactivity profile, influencing its interactions with nucleophiles and electrophiles.

- Synthesis and characterization of azido(trimethylsilyl)acetylene and its reactions, demonstrating the utility of trimethylsilyl-protected intermediates in organic synthesis (Banert et al., 2015).

- Investigation into the 1,3-dipolar addition of tertiary azides to acetylenes, revealing insights into the reactivity of azide-functionalized compounds (Nguyen et al., 1992).

- A study on the synthesis of 1,5-disubstituted 1H-tetrazole derivatives via a three-component reaction, showcasing the versatility of isocyanides and azides in heterocyclic chemistry (Kazemizadeh et al., 2012).

Wissenschaftliche Forschungsanwendungen

Novel Triazole Derivatives

Triazole compounds, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives, are of great importance in the development of new drugs with diverse biological activities. These compounds have been explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against several neglected diseases. The research highlighted the need for new, efficient preparations of triazoles that address current issues in green chemistry, energy saving, and sustainability. New prototypes against resistant bacteria and for neglected diseases affecting humanity, especially the poor and vulnerable, are of great urgency (Ferreira et al., 2013).

Azidoisocyanides and Biomolecule Modifications

The potential of chiral α,β-azidoisocyanides as bifunctional building blocks for multicomponent reactions, including Passerini and Ugi reactions and Cu(I)-catalyzed [3+2]-cycloaddition to form 1,2,3-triazoles, was systematically reviewed. This showcases the versatility of triazole derivatives in developing methodologies for preparing peptides with azide groups, enabling targeted modification of biomolecules (Sokolova & Nenajdenko, 2014).

Synthetic Routes for 1,2,3-Triazoles

The synthesis of 1,2,3-triazoles, key scaffolds in drug discovery, bioconjugation, and material science, has attracted significant attention. Various drugs containing the 1,2,3-triazole ring demonstrate the stability of the triazole moiety to hydrolysis and its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The review focused on synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, highlighting copper and non-copper catalyzed, as well as solvent and substrate variations. This underscores the triazoles' broad spectrum of biological activities and their importance in developing new biologically active compounds (Kaushik et al., 2019).

Eco-friendly Synthesis of Triazoles

Recent advancements in eco-friendly procedures for the synthesis of 1,2,3-triazoles using microwave irradiation were reviewed, emphasizing new and easily recoverable catalysts. This approach provides many advantages, such as shorter reaction times, easier work-up, and higher yields, and can be applied to the industrial synthesis of drugs and other areas, showcasing the ongoing innovation in triazole synthesis methods (de Souza et al., 2019).

Zukünftige Richtungen

The future directions for research on “trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium” and similar compounds could involve further investigations on this scaffold to harness its optimum antibacterial potential . Rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Eigenschaften

IUPAC Name |

trimethyl-[2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethyl]azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N5/c1-21(2,3)7-6-14-9-18-16-5-4-13(8-15(14)16)10-20-12-17-11-19-20/h4-5,8-9,11-12,18H,6-7,10H2,1-3H3/q+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQJSUAORIKADOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rizatriptan N,N,N-Trimethylethanammonium Chloride | |

CAS RN |

1030849-63-8 |

Source

|

| Record name | Rizatriptan N,N,N-trimethylethanammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1030849638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIZATRIPTAN N,N,N-TRIMETHYLETHANAMMONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZK2YWM689 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

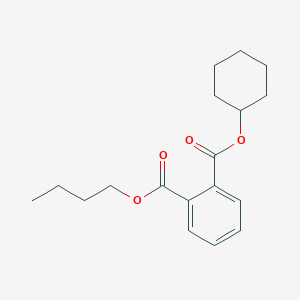

![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)

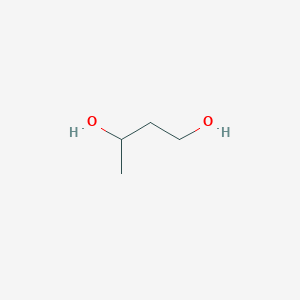

![N-[Amino-[(3E)-3-methoxyiminopropoxy]phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B41328.png)

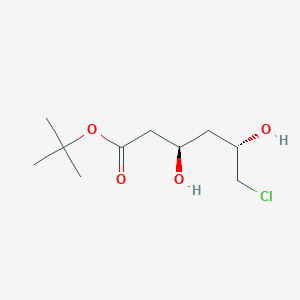

![Benzo[b]thiophen-2(3H)-one](/img/structure/B41337.png)